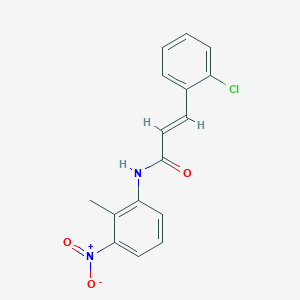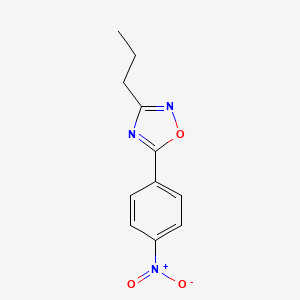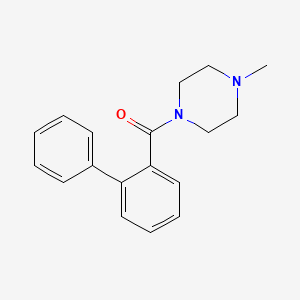![molecular formula C15H11F2N3S B5733165 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)
3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole, also known as DFT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. DFT has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential as a photosensitizer for photodynamic therapy. Additionally, 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole has been studied for its potential as an inhibitor of enzymes involved in cancer and inflammation.
Wirkmechanismus
The mechanism of action of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole may act as a metal ion chelator, which could explain its ability to detect metal ions. Additionally, 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole has been shown to induce apoptosis in cancer cells, suggesting that it may act as an inhibitor of enzymes involved in cancer and inflammation.
Biochemical and Physiological Effects:
3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in cancer and inflammation. 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. Additionally, 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole has been shown to have low toxicity, making it a safer alternative to other metal ion probes. One limitation of using 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole is its limited solubility in water, which could affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole. One potential area of research is the development of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole-based therapeutics for the treatment of cancer and inflammation. Additionally, the use of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole as a photosensitizer for photodynamic therapy could be explored further. Further research could also be conducted to investigate the mechanism of action of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole and its potential as a metal ion chelator. Finally, the development of new synthetic methods for 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole could be explored to improve its yield and purity.
Synthesemethoden
The synthesis of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with difluoromethyl iodide in the presence of a base. Another method involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with difluoromethyl sulfone in the presence of a base. Both methods yield 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole in good yields and purity.
Eigenschaften
IUPAC Name |
3-(difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3S/c16-14(17)21-15-19-18-13(11-7-3-1-4-8-11)20(15)12-9-5-2-6-10-12/h1-10,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVSONTXAQZTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)



![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)





![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)